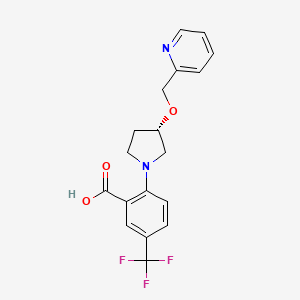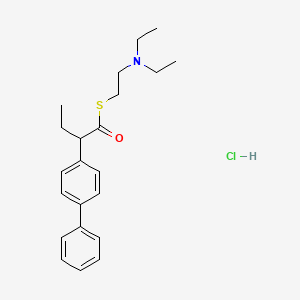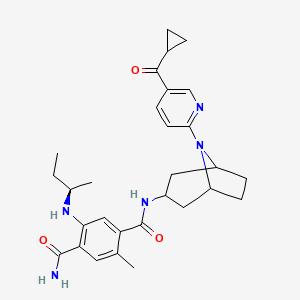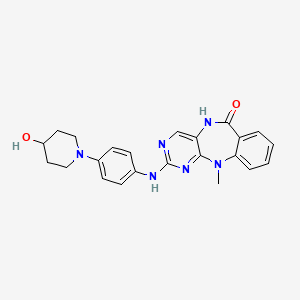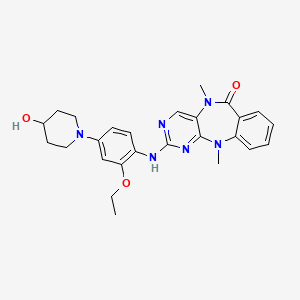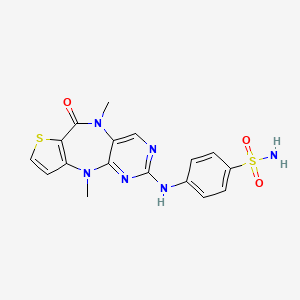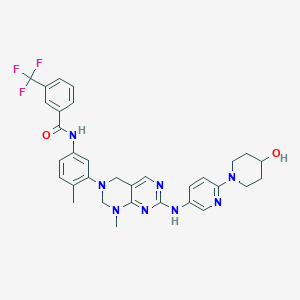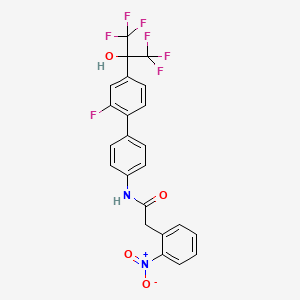
Zandelisib
Vue d'ensemble
Description
Zandelisib est un nouvel inhibiteur de la phosphatidylinositol 3-kinase delta (PI3Kδ) oral, hautement sélectif et structurellement différencié. Il est principalement développé pour le traitement des malignités des cellules B, telles que le lymphome folliculaire et le lymphome de la zone marginale . Les propriétés uniques de this compound incluent son temps de résidence sur la cible et son volume de distribution élevé, ce qui entraîne une exposition tumorale plus importante par rapport au plasma au fil du temps .
Applications De Recherche Scientifique
Zandelisib has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study PI3Kδ signaling pathways.
Biology: Helps in understanding the role of PI3Kδ in cellular processes and disease mechanisms.
Industry: Potential applications in the development of new therapeutic agents targeting PI3Kδ.
Mécanisme D'action
Zandelisib exerce ses effets en inhibant sélectivement l’enzyme PI3Kδ, qui est impliquée dans la voie de signalisation PI3K/AKT. Cette voie joue un rôle crucial dans la croissance, la survie et la prolifération cellulaires. En inhibant la PI3Kδ, this compound perturbe ces processus, conduisant à la mort des cellules B cancéreuses . Le volume de distribution élevé et le temps de résidence sur la cible du composé améliorent son efficacité en assurant une inhibition soutenue de l’enzyme cible .
Analyse Biochimique
Biochemical Properties
Zandelisib plays a significant role in biochemical reactions, particularly as it interacts with enzymes, proteins, and other biomolecules. It is known for its on-target residence time of more than 5 hours, leading to higher tumor exposure relative to plasma over time .
Cellular Effects
This compound has shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. As a PI3Kδ inhibitor, it binds to the PI3Kδ enzyme, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been administered in a dose optimization Phase 1b study in various B-cell malignancies initially by continuous dosing, and then by intermittent dosing to allow regulatory T-cell repopulation, thereby reducing immune-related adverse events .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the search results. As a PI3Kδ inhibitor, it is likely involved in the phosphoinositide 3-kinase (PI3K) pathway .
Transport and Distribution
This compound’s high volume of distribution leads to higher tumor exposure relative to plasma over time . This suggests that this compound is efficiently transported and distributed within cells and tissues.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Zandelisib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent généralement :
Formation de la structure de base : Cela implique la construction du noyau hétérocyclique par des réactions de cyclisation.
Fonctionnalisation : Introduction de groupes fonctionnels qui sont essentiels à l’activité biologique du composé.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté souhaitée.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement, la pureté et la rentabilité. Cela implique souvent :
Optimisation des conditions de réaction : La température, la pression et les systèmes de solvants sont optimisés pour la production à grande échelle.
Utilisation de réacteurs à écoulement continu : Ces réacteurs permettent un meilleur contrôle des conditions de réaction et une meilleure évolutivité.
Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Zandelisib subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, tels que les groupes nitro en amines.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire ou remplacer des groupes fonctionnels sur la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l’hydrure d’aluminium et de lithium ou l’hydrogène gazeux en présence d’un catalyseur au palladium sont souvent utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle sont utilisés dans les réactions de substitution, souvent en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l’oxydation d’un groupe hydroxyle conduirait à une cétone ou un aldéhyde, tandis que la réduction d’un groupe nitro conduirait à une amine.
Applications de la recherche scientifique
This compound a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Utilisé comme composé outil pour étudier les voies de signalisation de la PI3Kδ.
Biologie : Aide à comprendre le rôle de la PI3Kδ dans les processus cellulaires et les mécanismes des maladies.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant la PI3Kδ.
Comparaison Avec Des Composés Similaires
Zandelisib est comparé à d’autres inhibiteurs de la PI3Kδ tels que l’idelalisib, le duvelisib et le copanlisib. Bien que tous ces composés ciblent la même enzyme, this compound est unique en raison de son :
Inhibition sélective : Sélectivité plus élevée pour la PI3Kδ par rapport aux autres isoformes.
Propriétés pharmacocinétiques : Temps de résidence sur la cible plus long et exposition tumorale plus importante par rapport au plasma.
Profil de sécurité : Événements indésirables liés à l’immunité réduits en raison de schémas de dosage intermittents.
Liste des composés similaires
Idelalisib : Un autre inhibiteur de la PI3Kδ utilisé dans le traitement des malignités des cellules B.
Duvelisib : Inhibe à la fois la PI3Kδ et la PI3Kγ, utilisé pour des indications similaires.
Copanlisib : Inhibe plusieurs isoformes de la PI3K, notamment la PI3Kα et la PI3Kδ.
Les propriétés uniques de this compound en font un candidat prometteur pour le traitement des malignités des cellules B, avec des recherches en cours pour explorer davantage son potentiel.
Propriétés
IUPAC Name |
4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFUFWIHMYZXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38F2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401436-95-0 | |
| Record name | Zandelisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZANDELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



